molecular formula C20H21NO3 B5507909 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 4-methoxybenzoate

2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 4-methoxybenzoate

Cat. No. B5507909
M. Wt: 323.4 g/mol
InChI Key: BKNDZOKHIUMNQE-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl 4-methoxybenzoate belongs to the family of quinoline derivatives. These compounds are of interest due to their diverse chemical properties and applications in various fields such as organic chemistry and pharmaceuticals.

Synthesis Analysis

The synthesis of related quinoline derivatives often involves complex reactions starting from simple and readily available materials. For instance, Bänziger et al. (2000) describe a large-scale synthesis of a racemic octahydrobenzo[g]quinoline derivative, highlighting the use of 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester in the initial steps and subsequent reactions like hydrogenation and Birch reduction for the final product (Bänziger, J. Cercus, & Wolfgang Stampfer, 2000).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 4-methoxybenzoate, is characterized by a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The exact structure can be elucidated using techniques like X-ray crystallography, as demonstrated in studies by Costa et al. (2004) on quinazolin-2-ones and quinoline-4-ones (Costa, N. D. Ca', B. Gabriele, C. Massera, G. Salerno, & Matteo Soliani, 2004).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including cyclization, alkylation, and Michael addition. These reactions are pivotal in modifying their chemical properties and synthesizing new derivatives. For example, the work by Sosnovskikh et al. (2003) discusses the reaction of polyfluoroalkylchromones with 1,3,3-trimethyl-3,4-dihydroisoquinolines to yield zwitterionic axially chiral derivatives (Sosnovskikh, B. Usachev, A. Sizov, I. Vorontsov, & Yu. V. Shklyaev, 2003).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are essential for their practical applications. These properties can be significantly influenced by the specific substituents and molecular configurations of the quinoline derivatives.

Chemical Properties Analysis

The chemical properties of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 4-methoxybenzoate, like reactivity, stability, and interactions with other chemicals, are determined by the quinoline core and the specific functional groups attached to it. Studies on similar compounds provide insights into these aspects, as seen in the research by Zayed and Kumar (2017) on the physicochemical properties of a biologically active quinoline derivative (Zayed & Parveen Kumar, 2017).

Scientific Research Applications

Spectroscopic and Photophysical Applications

A study by Zayed and Kumar (2017) explored the spectroscopic physicochemical properties of a related compound, 2-oxo-quinoline-3-carbonitrile derivative. The compound was investigated for its potential as a probe in determining the critical micelle concentration (CMC) of various surfactants. This research indicates the utility of quinoline derivatives in spectroscopic applications and their potential in analytical chemistry (Zayed & Kumar, 2017).

Antibacterial Properties

In the same study, the antibacterial properties of the compound were assessed, demonstrating its potential as a biologically active material against both Gram-positive and Gram-negative bacteria. The investigation of minimum inhibitory concentrations (MIC) compared to standard drugs like Tetracycline highlights its potential in medical research and development (Zayed & Kumar, 2017).

Synthesis for Pharmaceutical Applications

Bänziger et al. (2000) presented a practical and large-scale synthesis method for a structurally similar compound, demonstrating its importance as an intermediate in pharmaceutical manufacturing. This synthesis approach is significant for the production of pharmaceutically active compounds, emphasizing the compound's role in drug development (Bänziger et al., 2000).

Antiproliferative Testing

Castro-Castillo et al. (2010) synthesized lakshminine, a related oxoisoaporphine alkaloid, for biological testing. This research underscores the importance of quinoline derivatives in cancer research, particularly in studying their antiproliferative effects on tumor cell lines (Castro-Castillo et al., 2010).

Antioxidant Properties

Taimr, Prusíková, and Pospíšil (1991) investigated the antioxidant properties of ethoxyquin, which shares structural similarities with the compound . This study provides insights into the potential of quinoline derivatives as antioxidants in polymer stabilization (Taimr et al., 1991).

properties

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-13-12-20(2,3)21-18-10-9-16(11-17(13)18)24-19(22)14-5-7-15(23-4)8-6-14/h5-12,21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNDZOKHIUMNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-methoxybenzoate

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